2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Description
2-Methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a β-substituted alanine derivative featuring a 1,2,4-triazole moiety at the β-position and a methyl group at the α-carbon.
Synthesis and Key Features: The compound is synthesized via a racemic route involving tert-butoxycarbonyl (Boc) protection. Aouine et al. (2011) developed an efficient method using N-Boc-β-alanine as a precursor, achieving high yields and purity through optimized coupling and deprotection steps . The Boc-protected intermediate, 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, serves as a versatile precursor for further functionalization in medicinal chemistry .
Structural Characterization:
1H and 13C NMR data (δH 6.29 for NH; δC 170.2 for carboxylic acid) confirm the presence of the triazole ring and the stereochemical environment of the α-methyl group . The compound’s stability under physiological conditions makes it a candidate for drug design, particularly as a triazole-based bioisostere.
Properties
IUPAC Name |
2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRXBUIJPGFSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390322 | |
| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-32-2 | |
| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic approaches to prepare 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method provides a high regioselective alkylation and yields the desired product in good overall yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to develop efficient and environmentally friendly production processes. Continuous flow methods and metal-free processes are examples of such approaches .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Coordination: The triazole ring can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of the N-protected β-aminoalcohol intermediate.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Coordination: Metal ions such as ruthenium can be used to form coordination complexes with the triazole ring.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, substituted triazole compounds, and metal-triazole complexes
Scientific Research Applications
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Triazole derivatives, including this compound, have shown antimicrobial, antifungal, and anticancer activities. They are used in the development of new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development.
Industry: The compound is used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s ability to form coordination complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Key Observations :
- The hydroxyl derivative (157.13 g/mol) exhibits higher aqueous solubility compared to the methyl analog (182.22 g/mol) due to polar interactions .
- Amino-substituted derivatives (e.g., isopropylamino, cyclopropylamino) show increased molecular weight (>200 g/mol) and altered pharmacokinetic profiles .
Substituent Variations at the β-Position
Key Observations :
- Aromatic substituents (e.g., dichlorophenyl) increase molecular weight and hydrophobicity, favoring membrane penetration .
- Triazole alanine (TA) is a smaller molecule (169.14 g/mol) with zwitterionic properties, critical for plant systemic absorption .
Triazole Ring Modifications
Key Observations :
- Halogenated triazoles (Cl, Br) exhibit enhanced reactivity in cross-coupling reactions, expanding utility in synthetic chemistry .
Biological Activity
2-Methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound in the triazole class that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
Chemical Formula : C₆H₉N₃O₂
Molecular Weight : 155.15 g/mol
CAS Number : 373356-32-2
IUPAC Name : this compound
The compound features a triazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent. The presence of both carboxylic acid and triazole functionalities contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound generally involves several steps:
- Alkylation of 1H-1,2,4-triazole : This is done using an O-tosyloxazoline derivative.
- Oxazoline Ring Opening : Following alkylation, the oxazoline ring is opened.
- Oxidation : The N-protected β-aminoalcohol is oxidized using potassium permanganate.
This multi-step synthesis yields the compound in a racemic form with an overall yield of approximately 68% .
Antimicrobial Properties
Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. In a study evaluating various 1,2,4-triazole derivatives including this compound, it was found to possess notable activity against Gram-positive and Gram-negative bacterial strains .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays on peripheral blood mononuclear cells (PBMCs) showed that it influenced the release of key cytokines such as TNF-α and IL-6, indicating its potential role in modulating inflammatory responses .
Anticancer Activity
Preliminary studies suggest that triazole derivatives can inhibit cancer cell proliferation. The compound's structural features allow it to interact with cellular targets involved in cancer progression. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer models .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
-
Antimicrobial Activity Study :
- Objective: Evaluate the antimicrobial effectiveness against specific bacterial strains.
- Findings: The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
- Conclusion: Supports its potential use as an antimicrobial agent in pharmaceuticals.
-
Anti-inflammatory Response Evaluation :
- Objective: Assess the impact on cytokine production in PBMC cultures.
- Findings: Demonstrated modulation of TNF-α and IL-6 levels.
- Conclusion: Suggests applicability in treating inflammatory conditions.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid and its derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves multi-step organic synthesis, such as the coupling of triazole moieties with propanoic acid precursors. For example, derivatives like 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid are synthesized via nucleophilic substitution or deamination cyclization reactions under controlled conditions (e.g., anhydrous solvents, nitrogen atmosphere). Reaction parameters like temperature (60–80°C), pH, and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups. Key markers include resonance peaks for the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and the carboxylic acid group (δ 12–13 ppm). Mass spectrometry (MS) validates molecular weight (e.g., m/z 157.1 for the parent ion), while infrared (IR) spectroscopy identifies carboxylic O-H stretches (~2500–3000 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What chromatographic methods are validated for assessing purity in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) is widely used. Retention times and UV absorption profiles (λ = 210–254 nm) are compared against certified reference standards. For impurities, liquid chromatography-mass spectrometry (LC-MS) provides structural identification, while thin-layer chromatography (TLC) offers rapid preliminary screening .
Q. What are the optimal storage conditions for ensuring long-term stability?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at room temperature (20–25°C) and protected from light. Moisture accelerates degradation, necessitating desiccants like silica gel. Stability studies using accelerated aging (40°C/75% relative humidity) coupled with periodic HPLC analysis can predict shelf life .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved when characterizing triazole-containing propanoic acid derivatives?
- Methodological Answer : Contradictions often arise from tautomerism in the triazole ring or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. 2D NMR techniques (COSY, HSQC) clarify proton-proton correlations, while variable-temperature NMR resolves dynamic equilibria. Computational modeling (DFT) predicts vibrational spectra (IR) and compares them with experimental data to validate assignments .
Q. What strategies are effective in designing coordination polymers using triazole-propanoic acid ligands?
- Methodological Answer : The ligand’s carboxylate and triazole groups enable diverse coordination modes (monodentate, bridging). For example, 4-(1H-1,2,4-triazol-1-yl)benzoic acid forms 3D frameworks with Cd(II) and Cu(II) under solvothermal conditions. Adjusting pH (4–6) and solvent polarity (DMF/water mixtures) controls metal-ligand binding. Single-crystal X-ray diffraction confirms structural features like interpenetration and channel dimensions .
Q. How do computational methods like molecular docking predict bioactivity, and what experimental validations are required?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). Binding affinity scores prioritize candidates for synthesis. Validation involves in vitro assays (MIC testing against Candida spp.) and comparative studies with known inhibitors. Pharmacokinetic properties (logP, solubility) are modeled using QSAR tools .
Q. What challenges exist in crystallizing triazole-propanoic acid derivatives, and how can crystallization be optimized?
- Methodological Answer : Poor crystallinity is common due to flexible side chains. Slow evaporation from polar aprotic solvents (DMF, DMSO) at 4°C promotes nucleation. Seeding with microcrystals or using anti-solvents (diethyl ether) enhances crystal growth. For refractory cases, co-crystallization with metal ions (e.g., Zn(II)) stabilizes the lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
